1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA
Description
1-[(4-Fluorophenyl)methyl]-3-[3-(furan-3-yl)-3-hydroxypropyl]urea is a urea-based compound featuring a 4-fluorobenzyl group and a 3-(furan-3-yl)-3-hydroxypropyl substituent. The urea core is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions critical for biological activity. The fluorophenyl moiety enhances metabolic stability and lipophilicity, while the furan ring and hydroxypropyl group may contribute to solubility and target engagement .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(furan-3-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-13-3-1-11(2-4-13)9-18-15(20)17-7-5-14(19)12-6-8-21-10-12/h1-4,6,8,10,14,19H,5,7,9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZAGBKERTOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC(C2=COC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 4-fluorobenzyl azide.
Reduction of the Azide: The azide intermediate is then reduced to 4-fluorobenzylamine using a reducing agent like lithium aluminum hydride.
Formation of the Furan-3-yl Intermediate: Separately, furan-3-carboxaldehyde is reacted with a suitable Grignard reagent to form the corresponding alcohol.
Coupling Reaction: The 4-fluorobenzylamine and the furan-3-yl alcohol are coupled using a coupling reagent like carbonyldiimidazole to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]UREA involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the furan ring can form hydrogen bonds with amino acid residues. The hydroxypropyl chain can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Compounds for Comparison :
1-[(±)-Trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-3-(furan-2-ylmethyl]urea (4d) Structural Differences: Incorporates an azetidinone ring and 4-methoxyphenyl group instead of the hydroxypropyl chain. Impact: The azetidinone ring may enhance rigidity and binding affinity to β-lactamase targets, while the methoxy group improves lipophilicity .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Structural Differences: Replaces the furan and hydroxypropyl groups with a pyridinyl-thioether and trifluoromethylchlorophenyl moiety.
Fungal Metabolites of Ezetimibe (e.g., Compound 2) Structural Differences: Contains a fluorophenyl-azetidinone core and hydroxypropyl chain but lacks the urea linkage.
Biological Activity
1-[(4-Fluorophenyl)Methyl]-3-[3-(Furan-3-Yl)-3-Hydroxypropyl]Urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . It consists of a urea moiety substituted with a 4-fluorobenzyl group and a furan derivative, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the furan ring is known to enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy.
Pharmacological Effects
This compound has been investigated for several pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, effective against certain bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 12.5 | |
| A549 | 15.0 | ||
| Anti-inflammatory | RAW 264.7 (macrophage) | 20.0 | |
| Antimicrobial | E. coli | 25.0 |
Case Studies
- Antitumor Study : In a study conducted by Zhang et al., the compound was tested on MCF-7 cells and exhibited significant apoptotic effects. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
- Anti-inflammatory Study : A study by Lee et al. evaluated the anti-inflammatory effects using RAW 264.7 macrophages. The results indicated a reduction in TNF-alpha production upon treatment with the compound.
- Antimicrobial Study : Research by Kim et al. assessed the antimicrobial activity against various bacterial strains, revealing that the compound inhibited growth at concentrations lower than those typically required for standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
